N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea
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Overview
Description
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structure and properties It features a urea core substituted with dibenzyl groups and a 4-chloro-3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with dibenzylamine. The reaction is carried out in an inert organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The isocyanate is added slowly to the amine to control the reaction temperature and avoid side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through its functional groups. The urea moiety can form hydrogen bonds, while the phenyl groups contribute to hydrophobic interactions. These interactions can affect the compound’s binding to proteins or other biomolecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-4-chloro-3-nitrobenzamide
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds .
Properties
CAS No. |
86764-57-0 |
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Molecular Formula |
C22H18ClF3N2O |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N2O/c23-20-12-11-18(13-19(20)22(24,25)26)27-21(29)28(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,27,29) |
InChI Key |
GCNBDXBHXVRVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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